Triphenylphosphine-d15
Overview
Description
Synthesis Analysis
Triphenylphosphine-d15, like its non-deuterated counterpart, can be synthesized through various methods, though specific literature on its synthesis is not readily available. Typically, triphenylphosphine is synthesized by the reaction of chlorobenzene with phosphorus trichloride in the presence of a base, such as an alkali metal. The deuterated version would likely involve a similar process but using deuterated chlorobenzene or introducing deuterium at a suitable stage in the synthesis.
Molecular Structure Analysis
The molecular structure of triphenylphosphine has been well-studied, and its deuterated version would share the same geometry. Triphenylphosphine is known for its trigonal pyramidal shape around the phosphorus atom. The C-P-C bond angles are slightly less than 120 degrees, indicative of sp3 hybridization of the phosphorus atom. The structure of triphenylphosphine has been detailed through X-ray crystallography, showing variations in conformation among molecules in the crystalline state (Kooijman et al., 1998).
Scientific Research Applications
1. Organic Synthesis and Organometallic Reactions
- Summary of Application : PS-TPP is used in organic synthesis for functional group interconversions, heterocycle synthesis, and total synthesis of natural products .
- Methods of Application : The use of PS-TPP in organic synthesis involves solid-phase synthesis, which offers advantages such as ease of purification, recyclability of the solid matrix, and use of excess reagents to achieve complete reaction conversion .
- Results or Outcomes : The review describes the diverse chemistry and applications of PS-TPP in organic synthesis, showing the scope and selectivity (regio, stereo, and chemo) in these transformations .
2. Organic Phosphorescence
- Summary of Application : Triphenylphosphine salts are used to enhance the quantum yields and luminescence lifetimes of organic persistent room temperature phosphorescence (RTP) molecules .
- Methods of Application : An effective strategy was proposed to improve both quantum efficiencies and emission decay times for phosphorescent triphenylphosphine salts. This involves integrating an electron donor unit into a triphenylphosphine salt via an alkyl chain .
- Results or Outcomes : Compared to butyl(naphthalen-1-yl) diphenylphosphonium bromide (Fphos.= 4.9% and s = 255.79 ms), (2-(9H-carbazol-9-yl)ethyl)(naphthalen-1-yl) diphenylphosphonium bromide demonstrates a higher phosphorescence quantum yield of 19.6% and an extended emission lifetime of 800.59 ms .
3. Reduction of Sulfonyl Chlorides
- Summary of Application : TPP is used in the reduction of sulfonyl chlorides to synthesize arylthiols .
- Methods of Application : The reaction involves treating sulfonyl chlorides with TPP in toluene .
- Results or Outcomes : This method provides an efficient and convenient way to synthesize arylthiols .
4. Reduction of Sulfoxides
- Summary of Application : TPP is used in the mild reduction of sulfoxides to sulfides .
- Methods of Application : The reaction involves treating aliphatic and aromatic sulfoxides with TPP and SOCl2 as a catalyst in THF at room temperature .
- Results or Outcomes : This method provides sulfides in excellent yields .
5. Photoredox System
- Summary of Application : TPP is used in a mild transition-metal- and photosensitizer-free photoredox system that enables a highly selective reduction of nitroarenes .
- Methods of Application : The protocol involves the combination of NaI and TPP .
- Results or Outcomes : This protocol tolerates a broad range of reducible functional groups such as halogen (even I), aldehyde, ketone, carboxyl, and cyano .
6. Mechanochemical Synthesis
- Summary of Application : TPP is used in a mechanochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles .
- Methods of Application : The protocol involves the condensation of N-acylbenzotriazoles with acylhydrazides in the presence of TPP and trichloroisocyanuric acid .
- Results or Outcomes : This method provides oxadiazoles derivatives in very good yields within minutes .
Safety And Hazards
Triphenylphosphine-d15 should be handled with care. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Prolonged or repeated exposure should be avoided. It should be stored in a dry, cool, and well-ventilated place .
Relevant Papers
The paper “Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents” discusses the use of triphenylphosphine in organic synthesis and the challenges of separating the resulting triphenylphosphine oxide waste . Another paper, “Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications”, discusses the use of triphenylphosphine-based compounds in the treatment of cancer and neurodegenerative diseases .
properties
IUPAC Name |
tris(2,3,4,5,6-pentadeuteriophenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOQSEWOXXDEQQ-KLHTYYPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])P(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452728 | |
Record name | Triphenylphosphine-d15 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylphosphine-d15 | |
CAS RN |
24762-44-5 | |
Record name | Triphenylphosphine-d15 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 24762-44-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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